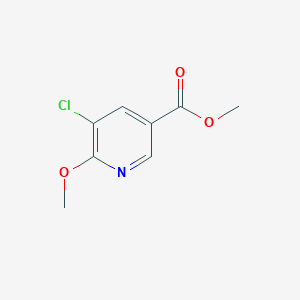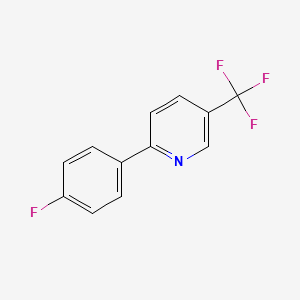
2-(4-Fluorophenyl)-5-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(4-Fluorophenyl)-5-(trifluoromethyl)pyridine” is a chemical compound with the molecular formula C11H8FN . It is a solid substance at 20°C .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, the synthesis of 4-trifluoromethyl 2-pyrones and pyridones has been achieved through the Brønsted base-catalyzed Pechmann-type reaction of cyclic 1,3-diones with ethyl 4,4,4-trifluoroacetoacetate . In the presence of 2-dimethylamino pyridine (2-DMAP) as a catalyst, the resulting 4-trifluoromethyl 2-pyrones are formed in good to excellent yields .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the protodeboronation of pinacol boronic esters has been reported, which allows for formal anti-Markovnikov alkene hydromethylation . Another study reported the defluorinative annulation of (trifluoromethyl)alkenes with pyrazolones .Physical And Chemical Properties Analysis
“2-(4-Fluorophenyl)-5-(trifluoromethyl)pyridine” is a solid at 20°C . It has a molecular weight of 173.19 . Its melting point ranges from 38.0 to 42.0 °C, and it has a boiling point of 119 °C at 6 mmHg .科学的研究の応用
Synthesis and Molecular Conformation
Research on pyridine derivatives, including compounds closely related to 2-(4-Fluorophenyl)-5-(trifluoromethyl)pyridine, has revealed their utility in synthesizing pesticides and studying molecular conformations. These compounds have been used to explore hydrogen bonding and molecular structures, contributing to the understanding of chemical interactions and stability in various states (Lu Xin-xin, 2006); (B. K. Sagar et al., 2017).
High Temperature Polymer Electrolytes
Aromatic polyethers containing polar pyridine units have been synthesized for evaluation as high-temperature polymer electrolytes, demonstrating the potential of fluorinated pyridines in enhancing the performance of fuel cells and other energy-related applications (E. K. Pefkianakis et al., 2009).
Antimalarial Activity
Fluorinated pyridine derivatives have been studied for their potential use in treating organophosphorus nerve agent poisoning and malaria. These studies have identified certain pyridine compounds as promising candidates due to their superior antimalarial activity and lower cytotoxicity, highlighting the role of fluorinated compounds in developing new therapeutic agents (C. Timperley et al., 2005); (M. Chavchich et al., 2016).
Spectroscopic and Optical Studies
The spectroscopic characterization of fluorinated pyridines has provided valuable insights into their structural and electronic properties. Studies have explored their non-linear optical properties, DNA interaction capabilities, and antimicrobial activities, demonstrating the versatility of these compounds in various scientific applications (H. Vural & M. Kara, 2017).
Modular Synthesis and Photophysical Behaviors
Research into the modular synthesis of polysubstituted and fused pyridines has highlighted efficient methodologies for creating complex molecules, crucial for the development of pharmaceuticals and organic materials. Additionally, the study of pyridine-containing iridium complexes has shed light on their photophysical behaviors, including luminescence and organic light-emitting diode (OLED) applications (Zhidong Song et al., 2016); (Xu Huixia et al., 2015).
将来の方向性
特性
IUPAC Name |
2-(4-fluorophenyl)-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F4N/c13-10-4-1-8(2-5-10)11-6-3-9(7-17-11)12(14,15)16/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGYLQTZGJGKPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=C2)C(F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F4N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30573474 |
Source


|
| Record name | 2-(4-Fluorophenyl)-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30573474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-5-(trifluoromethyl)pyridine | |
CAS RN |
370878-58-3 |
Source


|
| Record name | 2-(4-Fluorophenyl)-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30573474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

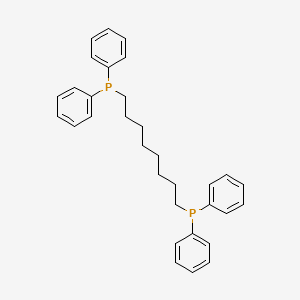
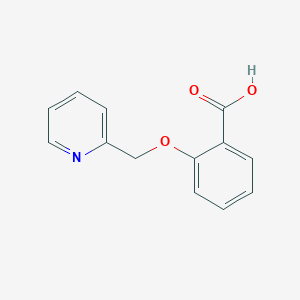
![4'-(Dimethylamino)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1339296.png)
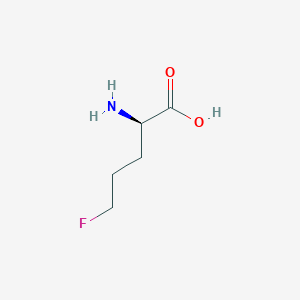




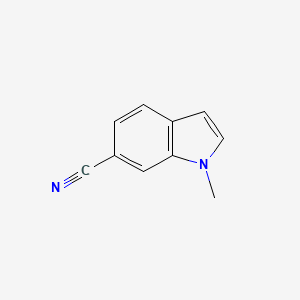



![tert-Butyl N-[(2-oxo-1,3-oxazolan-5-yl)methyl]-carbamate](/img/structure/B1339324.png)
